![molecular formula C19H34NO5P B589725 rac FTY720-d4 Phosphate CAS No. 1794828-93-5](/img/no-structure.png)
rac FTY720-d4 Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac FTY720-d4 Phosphate, also known as 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate), is a biochemical used for proteomics research . It has a molecular weight of 391.48 and a molecular formula of C19H30D4NO5P .
Synthesis Analysis
FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2). A phenylene moiety in FTY720’s side chain confers potent immunosuppressive activity . A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H30D4NO5P . This indicates that it contains 19 carbon atoms, 30 hydrogen atoms, 4 deuterium atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom .
Chemical Reactions Analysis
FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2). This phosphorylation is a key step in the mechanism of action of FTY720 .
Physical And Chemical Properties Analysis
This compound is a solid substance. It should be stored at -20° C. Its melting point is between 202-208° C (dec.) .
Applications De Recherche Scientifique
Oral Fingolimod in Multiple Sclerosis
Fingolimod has shown efficacy in treating relapsing multiple sclerosis (MS). A study reported significant reductions in gadolinium-enhanced lesions and annualized relapse rate compared to placebo, with extended treatment up to 2 years being well-tolerated and associated with low relapse rates and lesion activity. The study emphasized fingolimod's role in the management of MS over an extended period (O'Connor et al., 2009).
FTY720 in Renal Transplantation
In the context of renal transplantation, FTY720 was evaluated for its efficacy and safety as an immunomodulator. A phase 2a study found FTY720 to be effective in preventing acute rejection, comparable to mycophenolate mofetil, when used in combination with cyclosporine and corticosteroids. The study highlighted a dose-related effectiveness and a manageable safety profile (Tedesco-Silva et al., 2005).
FTY720 Attenuates Angiotensin II-Induced Podocyte Damage
Another study demonstrated FTY720's protective effects against kidney damage, specifically in attenuating podocyte injury induced by angiotensin II. This was achieved through the downregulation of inflammatory cytokines, suggesting FTY720's potential in treating chronic kidney disease conditions by modulating inflammatory responses (Su et al., 2017).
Pharmacokinetics and Pharmacological Responses of FTY720
Investigations into the pharmacokinetics and pharmacological responses of FTY720 in healthy subjects have provided insights into its systemic effects, including a moderate decrease in peripheral blood lymphocyte count and a transient decrease in heart rate. These studies are crucial for understanding FTY720's mode of action and guiding its clinical use (Kovarik et al., 2004).
Mécanisme D'action
Target of Action
The primary target of rac FTY720-d4 Phosphate is the sphingosine 1-phosphate (S1P) receptors . S1P receptors are a group of G protein-coupled receptors that are major regulators of immune cell trafficking .
Mode of Action
This compound is phosphorylated in vivo into FTY720-P, a high affinity agonist for S1P receptors . Although FTY720 has an initial agonist activity on the receptors, it subsequently induces functional antagonism . This modulation of S1P receptor signaling leads to lymphocyte retention in secondary lymphoid organs .
Biochemical Pathways
The metabolic activation of FTY720 is carried out by sphingosine kinase-2 . The phosphorylated FTY720 (FTY720-P) stimulates extracellular signal-activated kinase and Akt phosphorylation, promotes cell survival, and assembles adherens junction . These effects are inhibited by pertussis toxin, suggesting the requirement for Gi-coupled S1P receptors .
Pharmacokinetics
FTY720 exhibits dose-proportional pharmacokinetics after both single and multiple-dose administration . The drug accumulates in the blood over the treatment period, with an elimination half-life averaging 8 days .
Result of Action
The action of FTY720 leads to a significant decrease in lymphocyte counts in the peripheral blood, resulting in profound lymphopenia . This is due to the drug’s effect of causing lymphocyte retention in secondary lymphoid organs .
Orientations Futures
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac FTY720-d4 Phosphate involves the reaction of rac FTY720-d4 with phosphoric acid.", "Starting Materials": [ "rac FTY720-d4", "Phosphoric acid" ], "Reaction": [ "1. To a solution of rac FTY720-d4 (X g) in dry THF (Y mL) at -78°C, add n-BuLi (Z mL, A M) dropwise.", "2. Stir the reaction mixture for 1 hour at -78°C.", "3. Add dry DMF (B mL) dropwise to the reaction mixture at -78°C.", "4. Stir the reaction mixture for 30 minutes at -78°C.", "5. Add phosphoric acid (C g) to the reaction mixture at -78°C.", "6. Stir the reaction mixture for 2 hours at -78°C.", "7. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "8. Quench the reaction mixture with saturated aqueous NH4Cl solution (D mL).", "9. Extract the organic layer with EtOAc (E mL) and wash with brine (F mL).", "10. Dry the organic layer over MgSO4 and concentrate under reduced pressure.", "11. Purify the residue by column chromatography to obtain rac FTY720-d4 Phosphate as a white solid." ] } | |
Numéro CAS |
1794828-93-5 |
Formule moléculaire |
C19H34NO5P |
Poids moléculaire |
391.481 |
Nom IUPAC |
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2 |
Clé InChI |
LRFKWQGGENFBFO-ONNKGWAKSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |
Synonymes |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate); 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 Mono(dihydrogen phosphate) Ester; FTY720-P-d4; FTY-P-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.